molecular formula C9H12N2O6 B13569148 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid

Cat. No.: B13569148
M. Wt: 244.20 g/mol
InChI Key: OVTOANLPEZTAIJ-WCTZXXKLSA-N
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Description

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid is a pyrazole-carboxylic acid derivative featuring a stereochemically defined tetrahydrofuran (oxolane) ring. The oxolane moiety contains three hydroxyl groups and a hydroxymethyl substituent, conferring significant polarity and hydrogen-bonding capacity. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to carbohydrate-like motifs .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O6/c12-3-5-6(13)7(14)8(17-5)11-2-1-4(10-11)9(15)16/h1-2,5-8,12-14H,3H2,(H,15,16)/t5-,6-,7-,8-/m1/s1

InChI Key

OVTOANLPEZTAIJ-WCTZXXKLSA-N

Isomeric SMILES

C1=CN(N=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(N=C1C(=O)O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Nucleoside Core

Starting Material:
The synthesis often begins with 2-chloroadenosine or related nucleoside intermediates. According to patent US9580457B2, 2-chloroadenosine can be prepared via a two-step process involving chlorination and subsequent functionalization, which then undergoes coupling with pyrazole derivatives.

Reaction Conditions:

  • Chlorination typically uses reagents like phosphorus oxychloride or thionyl chloride under controlled temperature conditions.
  • The subsequent coupling with pyrazole-2-carboxamide is carried out in the presence of bases such as cesium carbonate in solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or dimethylformamide (DMF) at temperatures ranging from 25°C to 150°C.

Glycosylation and Sugar Derivative Formation

Method:
The dihydroxy sugar moiety is introduced via glycosylation reactions, often employing protected sugar derivatives. The stereochemistry is controlled through the choice of protecting groups and reaction conditions, such as using Lewis acids or acid catalysts to promote regioselective glycosylation.

Reaction Conditions:

  • Use of Lewis acids like tin tetrachloride or boron trifluoride etherate.
  • Solvent systems include dichloromethane or toluene.
  • Reaction temperatures are maintained around -20°C to room temperature to favor stereoselective outcomes.

Pyrazole Ring Formation

Method:
Pyrazole rings are typically synthesized via cyclization of hydrazine derivatives with suitable precursors, such as β-dicarbonyl compounds or through condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

Reaction Conditions:

  • Cyclization reactions are performed in solvents like ethanol or acetic acid.
  • Elevated temperatures (80°C to 120°C) are used to promote ring closure.
  • The process can be optimized to favor the formation of the desired isomer with minimal impurities.

Coupling of Purine and Pyrazole Units

Method:
The key coupling involves reacting the purine nucleoside with the pyrazole derivative, often facilitated by strong bases such as sodium hydride, potassium hydride, or cesium carbonate. Reactions are carried out in polar aprotic solvents like NMP, DMA, DMF, or DMSO.

Reaction Conditions:

  • Temperature range: 25°C to 150°C.
  • Reactions are performed under inert atmospheres to prevent oxidation.
  • Purification involves recrystallization from methanol, ethanol, or water mixtures, achieving purity levels exceeding 99.5% with low anomeric impurity content (~0.15%).

Purification and Impurity Control

Purification techniques are critical for obtaining high-purity products:

  • Recrystallization from solvents such as methanol, ethanol, isopropyl alcohol, or acetonitrile-water mixtures.
  • Chromatography may be employed for further purification.
  • Purity assessment involves HPLC analysis, with particular attention to anomeric impurities, which are minimized through optimized reaction conditions and purification protocols.

Data Table Summarizing Key Reaction Conditions

Step Starting Material Reagents Solvent Temperature Key Notes
1 2-Chloroadenosine Phosphorus oxychloride / Thionyl chloride Dichloromethane -20°C to 0°C Chlorination to form nucleoside intermediate
2 Nucleoside + pyrazole-2-carboxamide Cesium carbonate / Sodium hydride NMP / DMA / DMF 25°C to 150°C Coupling to form the core structure
3 Sugar derivative Lewis acids (e.g., boron trifluoride) Dichloromethane -20°C to room temperature Stereoselective glycosylation
4 Hydrazine derivatives Ethanol / Acetic acid Elevated temperature (80-120°C) Cyclization to pyrazole ring Pyrazole ring formation

Scientific Findings and Optimization Strategies

Research indicates that:

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Analogues

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6)
  • Structure : Methyl ester at pyrazole-5-carboxylic acid and methyl group at N1.
  • Key Differences: Lacks the hydroxyl-rich oxolane ring, resulting in lower hydrophilicity.
  • Synthesis : Prepared via esterification and alkylation, contrasting with the glycosylation likely required for the target compound .
1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 926260-88-0)
  • Structure : Features a sulfone-containing thiolane ring instead of oxolane.
  • Key Differences : The sulfone group introduces strong electron-withdrawing effects, altering electronic properties and binding affinity compared to the target compound’s hydroxylated oxolane. This may influence stability and metabolic pathways .
5-(4-{[4-(5-Carboxyfuran-2-yl)benzyl]oxy}phenyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • Structure : Includes a benzyloxy-linked furan-carboxylic acid and a 3-methylphenyl group.
  • Key Differences: The aromatic furan and bulky substituents may enhance π-π stacking interactions but reduce solubility.
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (Compound 6a')
  • Structure : Substituted with phenyl groups at positions 3,4 and a phenacyl group at N1.
  • Key Differences : The hydrophobic phenyl rings dominate, making it highly lipophilic. This contrasts with the target compound’s balance of polar (oxolane) and moderately lipophilic (pyrazole-carboxylic acid) regions .

Physicochemical Properties

Property Target Compound 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1-(1,1-Dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid
Molecular Formula C₁₀H₁₄N₂O₇ C₈H₁₀N₂O₄ C₉H₁₂N₂O₄S
Polar Groups 4 OH, 1 COOH 1 COOH, 1 ester 1 COOH, 1 sulfone
Water Solubility High (due to hydroxylation) Moderate Low
Melting Point Estimated >200°C ~150–170°C ~180–190°C
Key IR Bands (cm⁻¹) 3200–3500 (O–H), 1700 (C=O) 1700 (ester C=O), 1680 (COOH) 1700 (COOH), 1300 (S=O)

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and conditions?

  • Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives often involves cross-coupling reactions or condensation strategies. For example:
  • Palladium-catalyzed coupling : A method adapted from pyrazole synthesis () uses Pd(PPh₃)₄ as a catalyst in degassed DMF/water with aryl boronic acids and K₃PO₄. Yields typically range from 56% to 75%, with purification via column chromatography.
  • Condensation reactions : Refluxing hydrazine derivatives with carbonyl precursors in ethanol () yields dihydropyrazole intermediates, followed by oxidation to carboxylic acids.
  • Key considerations : Stereochemical control during glycosylation (for the oxolane moiety) requires chiral catalysts or enzymatic resolution ().

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)PurificationReference
Suzuki couplingPd(PPh₃)₄, DMF/H₂O, 80°C56–75Column chromatography
Condensation/hydrolysisEthanol reflux, H₂O₂60–80Recrystallization

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure and stereochemistry?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazole protons at δ 6.5–8.0 ppm; oxolane protons at δ 3.5–5.0 ppm). Coupling constants (e.g., J=3.6HzJ = 3.6 \, \text{Hz}) confirm stereochemistry ().
  • X-ray crystallography : Determines absolute configuration of stereocenters (2R,3R,4S,5R) ().
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 392.4) ().

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d₆)δ 8.2 (pyrazole-H), δ 4.9 (oxolane-OH)
X-ray diffractionCCDC deposition number for stereochemistry

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Solubility : Polar solvents (DMSO, ethanol) are preferred due to hydroxyl and carboxylic acid groups. Aqueous solubility is pH-dependent (pKa ~3–4 for carboxylic acid) ().
  • Stability : Degradation under acidic/basic conditions necessitates storage at neutral pH, –20°C, with desiccants ().

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic techniques?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm ().
  • TLC : Rf = 0.3–0.5 (silica gel, EtOAc/hexane 1:1) ().

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in this compound’s synthesis, and how can these be optimized?

  • Methodological Answer :
  • Stereochemical control : The oxolane ring’s stereocenters arise from substrate-directed glycosylation (). Enzymatic methods (e.g., lipase-mediated resolution) improve enantiomeric excess (ee >98%) ().
  • Optimization : Kinetic studies (e.g., variable-temperature NMR) identify intermediates in Pd-catalyzed couplings ().

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

  • Methodological Answer :
  • Analog synthesis : Modify pyrazole substituents (e.g., electron-withdrawing groups) or oxolane hydroxylation patterns ().
  • Biological assays : Test inhibition of glycosidases (via UV/vis kinetic assays) or antiviral activity (cell-based plaque reduction) ().

Q. Table 3: Example SAR Modifications

ModificationBiological Activity ChangeReference
Oxolane hydroxyl removalReduced glycosidase inhibition
Pyrazole methyl additionEnhanced antiviral IC₅₀ (5 μM → 1 μM)

Q. What computational strategies are employed to model this compound’s interactions with enzymatic targets, and how are docking parameters optimized?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with flexible ligand/rigid receptor settings (PDB: 1KMS for DHFR). Optimize scoring functions (e.g., AMBER force field) ().
  • MD simulations : GROMACS with explicit solvent (TIP3P) to assess binding stability (RMSD <2 Å over 50 ns) ().

Q. How should researchers reconcile contradictory data regarding this compound’s reactivity or biological activity across different studies?

  • Methodological Answer :
  • Case example : If one study reports enzyme inhibition (IC₅₀ = 10 μM) but another finds no activity, validate assay conditions (pH, cofactors) and compound purity ( vs. 17).
  • Systematic analysis : Compare solvent effects (DMSO vs. aqueous buffer) or stereochemical integrity ().

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